Propafenone

描述

准备方法

化学反应分析

普罗帕酮会发生各种化学反应,包括:

氧化: 普罗帕酮可以被氧化,导致形成代谢物。

还原: 它也可以发生还原反应。

取代: 普罗帕酮可以参与取代反应,特别是涉及其芳香环。

这些反应中常用的试剂和条件包括氧化剂、还原剂和各种催化剂。 这些反应形成的主要产物通常是代谢物,保留了母体化合物的一些药理活性 .

科学研究应用

Cardiac Arrhythmias

Primary Use

Propafenone is widely recognized for its efficacy in managing paroxysmal atrial fibrillation (AF), paroxysmal supraventricular tachycardia, and ventricular arrhythmias. It works by blocking sodium channels, which stabilizes the cardiac membrane and reduces abnormal electrical activity.

Efficacy Studies

- A study involving 594 patients demonstrated that sustained-release (SR) formulations of this compound significantly increased arrhythmia-free periods compared to placebo, with median treatment failure times extending from 8 days in the placebo group to 24 days in the higher dose this compound group .

- Long-term follow-up studies have shown that this compound can effectively prevent recurrent AF in a subset of patients, although its efficacy may diminish over time .

Oncology Applications

Recent research has uncovered promising applications of this compound in cancer treatment, particularly its ability to inhibit tumor growth.

Mechanisms of Action

- This compound has been identified as a potent sensitizer of ferroptosis, a form of regulated cell death implicated in cancer therapy. It enhances the effectiveness of immunotherapy by upregulating mitochondrial heme oxygenase 1 (HMOX1) through the Jun N-terminal kinase (JNK)/JUN signaling pathway .

- In vitro and in vivo studies indicated that this compound significantly suppressed the proliferation of esophageal squamous cell carcinoma (ESCC) cells, demonstrating a tumor burden reduction of approximately 69.2% in treated mouse models .

Hepatotoxicity and Safety Profile

While generally well-tolerated, this compound has been associated with rare cases of hepatotoxicity. A case study reported a 67-year-old patient developing jaundice after initiation of this compound therapy, highlighting the need for monitoring liver function during treatment .

Other Potential Applications

Emerging studies suggest additional therapeutic avenues for this compound:

- Cardiovascular Research : Ongoing trials are exploring its comparative effectiveness against other antiarrhythmic agents like amiodarone, with preliminary findings indicating faster cardioversion rates under this compound treatment .

- Drug Repositioning : As an FDA-approved drug, this compound's established safety profile facilitates its investigation for new indications beyond arrhythmias, particularly in oncology .

Table 1: Efficacy of this compound in Cardiac Arrhythmias

| Study Type | Population Size | Treatment Duration | Key Findings |

|---|---|---|---|

| Double-blind RCT | 594 | Varies | Significant increase in arrhythmia-free periods |

| Long-term Follow-up | 81 | 30 months | 38% maintained control over AF |

Table 2: this compound's Effects on Tumor Growth

| Study Type | Cancer Type | Administration Method | Key Findings |

|---|---|---|---|

| In Vivo Study | Esophageal Squamous Cell | Intraperitoneal injection | Tumor burden reduced by 69.2% |

| Mechanistic Study | Melanoma | Screening of FDA drugs | Sensitizes melanoma to ferroptosis |

Case Studies

- Hepatotoxicity Case : An elderly female patient developed jaundice following six weeks on this compound, emphasizing the importance of monitoring liver function during treatment .

- Efficacy Comparison with Amiodarone : A retrospective analysis indicated higher cardioversion rates for this compound compared to amiodarone, suggesting it may be a preferable option for certain patients .

作用机制

相似化合物的比较

普罗帕酮与其他 I 类 C 抗心律失常药物相似,如氟卡尼。 它与其他药物的不同之处在于它具有额外的β-肾上腺素受体阻滞活性,这会导致心动过缓和支气管痉挛 . 其他类似的化合物包括美托洛尔和利伐沙班,它们用于类似的适应症,但具有不同的作用机制 .

通过了解普罗帕酮的独特特性和应用,研究人员和临床医生可以在各个科学和医学领域更好地利用这种化合物。

生物活性

Propafenone is a class Ic antiarrhythmic drug primarily used for the treatment of ventricular arrhythmias and atrial fibrillation. Its biological activity encompasses a range of mechanisms, including sodium channel blockade, beta-adrenergic receptor antagonism, and potential anticancer properties. This article reviews the biological activity of this compound based on various studies, highlighting its pharmacological effects, therapeutic applications, and emerging research findings.

Sodium Channel Blockade

this compound primarily exerts its antiarrhythmic effects through the inhibition of sodium (Na) channels. It preferentially blocks the open state of these channels, which is crucial for its efficacy in managing arrhythmias. Research indicates that this compound and its active metabolite, 5-hydroxythis compound, significantly inhibit the human ether-a-go-go-related gene (hERG) potassium channels, affecting cardiac action potentials and repolarization processes .

Beta-Adrenergic Receptor Antagonism

In addition to sodium channel blockade, this compound exhibits beta-adrenergic receptor blocking properties. This dual action contributes to its effectiveness in controlling heart rhythm while potentially reducing heart rate and myocardial oxygen demand .

Anticancer Activity

Recent studies have explored the potential anticancer effects of this compound beyond its traditional use as an antiarrhythmic agent. A notable study demonstrated that this compound inhibits the proliferation of esophageal squamous cell carcinoma (ESCC) cells by inducing apoptosis and downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL. In vivo experiments showed a significant reduction in tumor growth in nude mice treated with this compound, with a 69.2% decrease in tumor burden at a dosage of 20 mg/kg .

Pharmacokinetics and Metabolism

This compound undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes (CYP2D6), leading to the formation of 5-hydroxythis compound. This metabolite has been shown to be more potent than this compound itself in blocking sodium channels but less effective against calcium channels . The clinical implications of this metabolic pathway are significant, particularly in patients with varying CYP2D6 genotypes which may affect drug efficacy and safety.

Clinical Applications

This compound is indicated for various cardiac conditions, including:

- Atrial Fibrillation : It is used for rhythm control in patients with atrial fibrillation or flutter.

- Ventricular Tachycardia : this compound is effective in managing symptomatic ventricular tachycardia.

- Conversion of Atrial Fibrillation to Sinus Rhythm : Studies have shown that this compound can achieve successful cardioversion rates comparable to other antiarrhythmics like amiodarone .

Case Studies and Clinical Trials

- Efficacy Comparison with Amiodarone : A retrospective study suggested that this compound may be more effective than amiodarone in achieving sinus rhythm restoration in patients with supraventricular arrhythmias, reporting a primary cardioversion rate of 88.9% for this compound compared to 73.5% for amiodarone .

- Safety Profile : Another study found that this compound did not increase mortality rates compared to amiodarone in critically ill patients, suggesting a favorable safety profile under controlled conditions .

Data Summary

| Parameter | This compound | Amiodarone | P-value |

|---|---|---|---|

| Cardioversion Rate | 88.9% | 73.5% | <0.01 |

| ICU Mortality | Lower than Amiodarone | - | Not reported |

| Time to Sinus Rhythm Recovery (min) | Median: 30 | Median: 60 | <0.05 |

属性

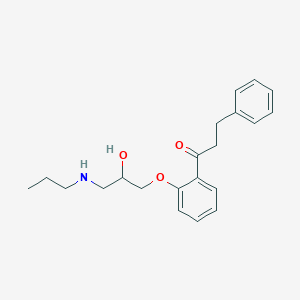

IUPAC Name |

1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17/h3-11,18,22-23H,2,12-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWHAUXFOSRPERK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34183-22-7 (hydrochloride) | |

| Record name | Propafenone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9045184 | |

| Record name | Propafenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Propafenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015313 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble, 7.58e-03 g/L | |

| Record name | Propafenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01182 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propafenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015313 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The electrophysiological effect of propafenone manifests itself in a reduction of upstroke velocity (Phase 0) of the monophasic action potential. In Purkinje fibers, and to a lesser extent myocardial fibers, propafenone reduces the fast inward current carried by sodium ions, which is responsible for the drugs antiarrhythmic actions. Diastolic excitability threshold is increased and effective refractory period prolonged. Propafenone reduces spontaneous automaticity and depresses triggered activity. At very high concentrations in vitro, propafenone can inhibit the slow inward current carried by calcium but this calcium antagonist effect probably does not contribute to antiarrhythmic efficacy., The effects of the antiarrhythmic drug propafenone at Kv2.1 channels were studied with wild-type and mutated channels expressed in Xenopus laevis oocytes. Propafenone decreased the Kv2.1 currents in a time- and voltage-dependent manner (decrease of the time constants of current rise, increase of block with the duration of voltage steps starting from a block of less than 19%, increase of block with the amplitude of depolarization yielding a fractional electrical distance delta of 0.11 to 0.16). Block of Kv2.1 appeared with application to the intracellular, but not the extracellular, side of membrane patches. In mutagenesis experiments, all parts of the Kv2.1 channel were successively exchanged with those of the Kv1.2 channel, which is much more sensitive to propafenone. The intracellular amino and carboxyl terminus and the intracellular linker S4-S5 reduced the blocking effect of propafenone, whereas the linker S5-S6, as well as the segment S6 of the Kv1.2 channel, abolished it to the value of the Kv1.2 channel. In the linker S5-S6, this effect could be narrowed down to two groups of amino acids (groups 372 to 374 and 383 to 384), which also affected the sensitivity to tetraethylammonium. In segment S6, several amino acids in the intracellularly directed part of the helix significantly reduced propafenone sensitivity. The results suggest that propafenone blocks the Kv2.1 channel in the open state from the intracellular side by entering the inner vestibule of the channel. These results are consistent with a direct interaction of propafenone with the lower part of the pore helix and/or residues of segment S6., Propafenone is considered a class I (membrane-stabilizing) antiarrhythmic agent, although the antiarrhythmic and electrophysiologic actions of the drug are complex in that it also has demonstrated some beta-adrenergic blocking and calcium-channel blocking activity. Like encainide and flecainide, the principal effect of propafenone on cardiac tissue appears to be a concentration-dependent inhibition of the transmembrane influx of extracellular sodium ions via fast sodium channels, as indicated by a decrease in the maximal rate of depolarization of phase 0 of the action potential and a shift of the membrane-responsiveness curve in the hyperpolarizing direction. Since this effect is greater at higher stimulation frequencies and less negative membrane potentials, the drug's sodium blockade is enhanced in ischemic cardiac tissue. Studies in cardiac tissue in animals indicate that propafenone binds to fast sodium channels in both their active and inactive states; the drug thereby inhibits recovery after repolarization in a time- and voltage-dependent manner, which is associated with subsequent dissociation of the drug from the sodium channels. Propafenone induces phasic (frequency-dependent) sodium channel blockade faster than encainide or flecainide, while recovery is similar to flecainide and faster than encainide. Propafenone also appears to have a slight inhibitory effect (approximately 1/75 the potency of verapamil) on the transmembrane influx of extracellular calcium ions via slow calcium channels (calcium-channel blocking effect), but this effect generally occurs only at high drug concentrations and probably does not contribute to antiarrhythmic efficacy. Propafenone has no vagomimetic or vagolytic effect on cardiac muscle. | |

| Record name | Propafenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01182 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propafenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7929 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

54063-53-5 | |

| Record name | Propafenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54063-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propafenone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propafenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01182 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propafenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propafenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPAFENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68IQX3T69U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propafenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7929 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propafenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015313 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of paraffin?

A1: Paraffin waxes are mixtures of hydrocarbons, primarily alkanes, and do not have a single molecular formula or weight. They are typically represented by the general formula CnH2n+2, where n is a large number, usually ranging from 20 to 40. []

Q2: What spectroscopic techniques are used to characterize paraffin?

A2: Researchers employ a variety of spectroscopic methods to analyze paraffin, including Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy. These techniques help determine chemical composition and identify functional groups present in paraffin samples. [, ]

Q3: How compatible is paraffin with biological materials?

A3: Studies have investigated the use of paraffin in tissue engineering. Research suggests that blending paraffin wax with polymers like Poly (3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx) can create patches with suitable mechanical properties and enhanced cell adhesion for potential use in tissue repair. []

Q4: How does temperature affect paraffin's stability and application?

A4: Temperature significantly influences paraffin's physical state and therefore its applications. Paraffin transitions from solid to liquid at specific melting points, a property exploited in thermal energy storage systems. For example, paraffin wax can store solar energy by melting during the day and releasing heat upon solidifying at night. [, ]

Q5: Are there methods to enhance paraffin's thermal properties for energy storage?

A5: Yes, incorporating nanoparticles into paraffin wax can improve its thermal conductivity and heat storage capacity. Research indicates that dispersing alpha-alumina (Al2O3) nanoparticles into paraffin wax can create nanocomposites with superior thermal performance compared to pure paraffin wax. []

Q6: Can paraffin be modified to enhance its properties in specific applications?

A6: Yes, paraffin can be chemically modified. One example is the synthesis of cationic rosin/paraffin emulsions (CRPE) using paraffin, rosin, and cationic polymeric emulsifiers. These emulsions have potential applications as sizing agents in the paper industry. []

Q7: Are computational methods used to study paraffin?

A7: Yes, computational fluid dynamics (CFD) simulations and modeling tools are employed to study the flow behavior of paraffin in oil pipelines. These simulations assist in understanding and mitigating wax deposition issues during oil production. []

Q8: How is paraffin content analyzed in various matrices?

A8: Gas chromatography coupled with a flame ionization detector (GC-FID) is a common technique used to quantify paraffin in complex samples. This method allows for the separation and detection of individual paraffin hydrocarbons based on their boiling points. []

Q9: What are the environmental concerns related to paraffin?

A9: Paraffin waxes are derived from petroleum, a non-renewable resource. Their production and disposal can have environmental impacts.

Q10: Are there sustainable alternatives to paraffin-based products?

A10: Research is exploring alternatives to paraffin wax, such as those derived from renewable sources like vegetable oils and bio-based polymers, to reduce reliance on petroleum-based products. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。